molecular formula C17H20O3 B594535 4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol CAS No. 1218764-74-9

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol

Cat. No.: B594535
CAS No.: 1218764-74-9
M. Wt: 272.344
InChI Key: CHGZDPJVYBVPEU-UHFFFAOYSA-N
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Description

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol is an organic compound that belongs to the class of phenols It features a benzene ring substituted with a 2-methoxy-4-methylphenylpropyl group and two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy and methyl groups may also play a role in modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar in having two hydroxyl groups on a benzene ring but lacks the methoxy and methylphenylpropyl groups.

    Resorcinol (1,3-dihydroxybenzene): Shares the 1,3-dihydroxy substitution pattern but does not have the additional substituents.

    Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups at the 1 and 4 positions, differing in substitution pattern.

Uniqueness

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylphenylpropyl groups differentiates it from other dihydroxybenzenes, potentially leading to unique applications and effects.

Biological Activity

4-(3-(2-Methoxy-4-methylphenyl)propyl)benzene-1,3-diol, also known as 4-[3-(2-Methoxy-4-methylphenyl)propyl]resorcinol, is an organic compound with significant potential in various biological applications. This compound features a benzene ring with hydroxyl groups at the 1 and 3 positions and a substituent that includes a methoxy and methyl group. Its molecular formula is C17H20O3C_{17}H_{20}O_{3} with a molecular weight of approximately 272.34 g/mol .

The compound is characterized by its phenolic structure, which contributes to its biological activity. The presence of hydroxyl groups allows for hydrogen bonding, enhancing interaction with biological targets. The methoxy and methyl substituents may also influence its pharmacological properties by modulating lipophilicity and reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding, which is crucial for binding to biological molecules. Additionally, the compound's structure allows it to potentially inhibit enzymatic activity or modulate receptor functions .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that phenolic compounds can effectively scavenge free radicals, thereby reducing oxidative stress . The antioxidant capacity of this compound can be compared with other phenolic compounds in terms of structure-activity relationships.

CompoundIC50 (µM)Mechanism of Action
This compoundTBDFree radical scavenging
Gallic Acid25Free radical scavenging
Quercetin15Free radical scavenging

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown potential against both Gram-positive and Gram-negative bacteria. For instance, similar phenolic compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural analogs suggest comparable efficacy.

Case Studies

In an experimental setup involving cancer cell lines, compounds structurally related to this compound have been shown to inhibit cell proliferation effectively. For example, certain derivatives were found to bind potently to the colchicine-binding site in tubulin, leading to apoptosis in cancer cells . This highlights the potential of this compound in cancer therapeutics.

Properties

IUPAC Name

4-[3-(2-methoxy-4-methylphenyl)propyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-12-6-7-14(17(10-12)20-2)5-3-4-13-8-9-15(18)11-16(13)19/h6-11,18-19H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGZDPJVYBVPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCCC2=C(C=C(C=C2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695732
Record name 4-[3-(2-Methoxy-4-methylphenyl)propyl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218764-74-9
Record name 4-[3-(2-Methoxy-4-methylphenyl)propyl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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